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Compound of Interest

Compound Name: urolithin M6

Cat. No.: B1459250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Urolithin M6, a gut microbial metabolite of

ellagitannins, as a potential therapeutic agent. While in vivo validation remains a critical next

step, this document summarizes the current in vitro data for Urolithin M6 and compares its

performance with other therapeutic alternatives, focusing on its validated mechanism as a

lactate dehydrogenase A (LDHA) inhibitor.

Executive Summary
Urolithin M6, also known as 3,8,9,10-tetrahydroxy urolithin, has been identified as a potential

anti-cancer agent due to its ability to inhibit lactate dehydrogenase A (LDHA), a key enzyme in

tumor cell metabolism.[1] To date, the validation of Urolithin M6 as a therapeutic agent is

limited to in vitro studies. No in vivo studies in animal models have been published to confirm

its efficacy, safety, or pharmacokinetic profile.

This guide presents the available in vitro data for Urolithin M6 and compares it with

established and experimental LDH-A inhibitors, including Galloflavin, Oxamate, FX11, and

GNE-140, for which in vivo data are available. This comparative analysis aims to provide a

benchmark for the future in vivo evaluation of Urolithin M6.
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The following table summarizes the available quantitative data for Urolithin M6 and its

therapeutic alternatives targeting LDH-A.
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Therapeutic
Agent

Target
In Vitro
Efficacy

In Vivo
Efficacy
(Animal
Models)

Administration
Route (In Vivo)

Urolithin M6 LDH-A

IC50 (LDH-A): 77

± 10 µMIC50

(Lactate

Production, Raji

cells): 36 ± 3

µMIC50 (Cell

Growth, Raji

cells): 25 ± 2

µM[2]

No data available No data available

Galloflavin LDH-A, LDH-B

Kᵢ (LDH-A): 5.46

µMKᵢ (LDH-B):

15.06

µM[3]Inhibition of

proliferation in

pancreatic

cancer cells (20

µM)[4]

Showed no fatal

effects at a

maximum dose

of 400 mg/kg.[5]

Potentiated the

anti-tumor effect

of paclitaxel in a

solid Ehrlich

carcinoma

mouse model.[6]

Not specified

Oxamate LDH-A Inhibition of cell

viability in

NSCLC cells

(dose-

dependent).[7]

Potentiated

paclitaxel's effect

in MCF7 (40

mM) and

OVCAR3 (40

mM) cells.[6]

Potentiated the

anti-tumor effect

of paclitaxel in a

solid Ehrlich

carcinoma

mouse model.[6]

Stimulated M2

macrophage

polarization at

low doses (0.02

mg/ml) and M1

at high doses

(2.0 mg/ml) in

Intraperitoneal

(i.p.)[9]
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mice with Lewis

lung carcinoma.

[8]

FX11 LDH-A

Kᵢ: 8 µMIC50

(HeLa cells):

23.3 µM[10]IC50

(BxPc-3 cells):

49.27 µMIC50

(MIA PaCa-2

cells): 60.54

µM[10]

Inhibited tumor

growth in

lymphoma and

pancreatic

cancer

xenografts.[10]

[11] Daily i.p.

injection of 42 µg

resulted in

remarkable

inhibition of

tumor growth.

[12]

Intraperitoneal

(i.p.)[10]

(R)-GNE-140 LDH-A, LDH-B

IC50 (LDH-A): 3

nMIC50 (LDH-B):

5 nM[13]

Did not show

potent antitumor

activity in vivo.

[14]

Not specified

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate

reproducibility and further investigation.

In Vitro LDH-A Inhibition Assay (for Urolithin M6)
This protocol is based on the methodology described for the in vitro validation of Urolithin M6
as an LDH-A inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Urolithin M6 on

purified human LDH-A.

Materials:
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Purified human LDH-A

Urolithin M6

Pyruvate

NADH

Phosphate buffer (100 mM, pH 7.5)

96-well plates

Fluorescence plate reader

Procedure:

Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 0.015 U/ml LDH-A, 1

mM pyruvate, and 150 µM NADH.

Add varying concentrations of Urolithin M6 to the reaction mix. A vehicle control (DMSO)

should be included.

Incubate the plate at a controlled temperature.

Measure the enzymatic activity by monitoring the decrease in NADH fluorescence over time

(e.g., 3 minutes).

Calculate the percentage of inhibition for each concentration of Urolithin M6 relative to the

vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

Urolithin M6 concentration and fitting the data to a suitable dose-response curve.

In Vivo Tumor Xenograft Model (for LDH-A Inhibitors)
This generalized protocol is based on methodologies used for in vivo testing of alternative

LDH-A inhibitors like FX11.
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Objective: To evaluate the anti-tumor efficacy of an LDH-A inhibitor in a mouse xenograft

model.

Materials:

Immunocompromised mice (e.g., athymic nude mice)

Human cancer cell line (e.g., pancreatic, lymphoma)

LDH-A inhibitor (e.g., FX11)

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.

Allow tumors to grow to a palpable size (e.g., ~200 mm³).

Randomly assign mice to treatment and control groups.

Administer the LDH-A inhibitor (e.g., FX11 at a specified dose and schedule, such as daily

intraperitoneal injections) to the treatment group. The control group receives the vehicle.

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

Monitor animal body weight and general health throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Compare the tumor growth rates between the treatment and control groups to determine the

in vivo efficacy of the inhibitor.
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The following diagrams, created using the DOT language, illustrate key concepts related to

Urolithin M6 and its therapeutic context.

Ellagitannins
(from diet) Ellagic AcidHydrolysis Urolithin M5Lactone-ring cleavage Urolithin M6Dehydroxylation Urolithin CDehydroxylation Urolithin ADehydroxylation

Click to download full resolution via product page

Caption: Gut microbiota metabolism of ellagitannins to Urolithin M6 and other urolithins.
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Caption: Urolithin M6 inhibits LDH-A, blocking lactate production and tumor growth.
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Caption: The validation workflow for Urolithin M6 as a therapeutic agent.

Conclusion and Future Directions
The current body of evidence suggests that Urolithin M6 is a promising therapeutic candidate,

particularly in the context of cancer, due to its demonstrated in vitro activity as an LDH-A

inhibitor. However, the lack of in vivo data represents a significant gap in its development

pipeline.

Future research should prioritize in vivo studies to:
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Establish an optimal dose and administration route.

Evaluate its anti-tumor efficacy in relevant animal models.

Assess its safety and potential off-target effects.

Characterize its pharmacokinetic and pharmacodynamic properties.

A direct comparison with other urolithins in vivo would also be highly valuable to understand the

unique therapeutic potential of Urolithin M6.[15] By addressing these critical questions, the

scientific community can determine the true therapeutic value of Urolithin M6 and its potential

for clinical translation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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